molecular formula C15H9ClO3 B1522244 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid CAS No. 1208402-13-4

6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1522244
CAS No.: 1208402-13-4
M. Wt: 272.68 g/mol
InChI Key: PJKPYMBVXIXFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid is a complex organic compound belonging to the benzofuran family Benzofurans are characterized by a fused benzene and furan ring structure, and this particular compound features a chlorine atom and a phenyl group attached to the benzofuran core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as phenyl-substituted furan derivatives, under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and catalysts to facilitate the formation of the benzofuran core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties.

  • Substitution: Substitution reactions can introduce different functional groups to the benzofuran core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

  • 2,3-Dihydro-6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid

  • 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid

  • 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid methyl ester

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatile applications and unique properties make it a valuable compound for further research and development.

Properties

IUPAC Name

6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-10-6-7-11-12(8-10)19-14(15(17)18)13(11)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKPYMBVXIXFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid
Reactant of Route 2
6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid
Reactant of Route 3
6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid
Reactant of Route 5
6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid
Reactant of Route 6
6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.